5-Mercaptouridine 5'-diphosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

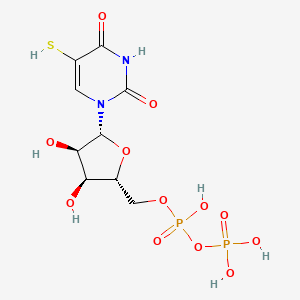

5-Mercaptouridine 5'-diphosphate, also known as this compound, is a useful research compound. Its molecular formula is C9H14N2O12P2S and its molecular weight is 436.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Properties and Structure

5-Mercaptouridine 5'-diphosphate is a modified nucleotide that features a mercapto group at the 5-position of uridine. The structure includes a ribose sugar, a diphosphate group, and the nucleobase uracil. The presence of the thiol group imparts unique reactivity to the compound, enabling it to participate in various biochemical processes.

Enzyme Inhibition Studies

One of the prominent applications of this compound is its use as an inhibitor in enzyme studies. For instance, it has been shown to inactivate Escherichia coli ribonucleotide reductase through covalent modification, which provides insights into enzyme mechanisms and regulation . The electron paramagnetic resonance evidence indicates that the compound interacts with the enzyme's active site, leading to functional alterations.

S-Persulfidation Research

Recent studies have highlighted the role of this compound in S-persulfidation processes. This oxidative post-translational modification is crucial for regulating protein functions under oxidative stress conditions. The compound acts as a donor of persulfide groups, which can modify proteins and influence their activity . Understanding these mechanisms could lead to advancements in therapeutic strategies targeting oxidative stress-related diseases.

Metabolism Studies

This compound has also been implicated in metabolic pathways involving sulfur-containing compounds. It can participate in the generation of reactive sulfur species that play significant roles in cellular signaling and metabolism . The compound's ability to modulate metabolic enzymes makes it a valuable tool for studying metabolic disorders.

Cancer Research

The unique properties of this compound suggest potential applications in cancer research. By inhibiting specific enzymes involved in nucleotide metabolism, it may help limit cancer cell proliferation. Studies are ongoing to evaluate its efficacy as a chemotherapeutic agent or as an adjunct therapy alongside existing treatments.

Cardiovascular Research

Given its role in modulating oxidative stress responses, there is interest in exploring this compound for cardiovascular applications. Its ability to influence protein persulfidation may provide protective effects against ischemia/reperfusion injury . Research is being conducted to assess its potential in preventing cardiac damage during surgical procedures or heart attacks.

Case Studies and Experimental Findings

属性

CAS 编号 |

58380-73-7 |

|---|---|

分子式 |

C9H14N2O12P2S |

分子量 |

436.23 g/mol |

IUPAC 名称 |

[(2R,3S,4R,5R)-5-(2,4-dioxo-5-sulfanylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H14N2O12P2S/c12-5-3(2-21-25(19,20)23-24(16,17)18)22-8(6(5)13)11-1-4(26)7(14)10-9(11)15/h1,3,5-6,8,12-13,26H,2H2,(H,19,20)(H,10,14,15)(H2,16,17,18)/t3-,5-,6-,8-/m1/s1 |

InChI 键 |

YHJRHKRHTXEHAQ-ZIYNGMLESA-N |

SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O)S |

手性 SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O)S |

规范 SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O)S |

Key on ui other cas no. |

58380-73-7 |

同义词 |

5-mercaptouridine 5'-diphosphate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。